molecular formula C4H2ClN2NaO2S B15250236 Sodium5-chloropyrimidine-2-sulfinate

Sodium5-chloropyrimidine-2-sulfinate

Cat. No.: B15250236
M. Wt: 200.58 g/mol
InChI Key: VAXBIHJQIFDYBE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-chloropyrimidine-2-sulfinate is a chemical compound with the molecular formula C4H2ClN2NaO2S It is a sodium salt derivative of 5-chloropyrimidine-2-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-chloropyrimidine-2-sulfinate typically involves the reaction of 5-chloropyrimidine-2-sulfinic acid with a sodium base. One common method is to dissolve 5-chloropyrimidine-2-sulfinic acid in water and then add sodium hydroxide to the solution. The reaction mixture is stirred at room temperature until the formation of sodium 5-chloropyrimidine-2-sulfinate is complete. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for sodium 5-chloropyrimidine-2-sulfinate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloropyrimidine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-chloropyrimidine-2-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 5-chloropyrimidine-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, making it versatile in various chemical transformations. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Sodium 5-chloropyrimidine-2-sulfonate: Similar in structure but with a sulfonate group instead of a sulfinate group.

    Sodium 5-bromopyrimidine-2-sulfinate: Similar but with a bromine atom instead of chlorine.

    Sodium 5-chloropyridine-2-sulfinate: Similar but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

Sodium 5-chloropyrimidine-2-sulfinate is unique due to its specific combination of a pyrimidine ring with a sulfinate group and a chlorine substituent. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C4H2ClN2NaO2S

Molecular Weight

200.58 g/mol

IUPAC Name

sodium;5-chloropyrimidine-2-sulfinate

InChI

InChI=1S/C4H3ClN2O2S.Na/c5-3-1-6-4(7-2-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1

InChI Key

VAXBIHJQIFDYBE-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=N1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.